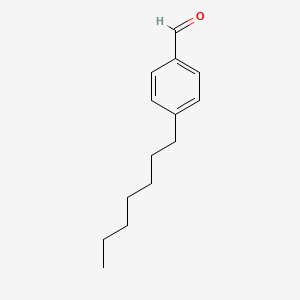![molecular formula C12H12N2O3 B2925128 1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione CAS No. 1955564-49-4](/img/structure/B2925128.png)
1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione” is a compound that belongs to the class of organic compounds known as N-substituted carboxylic acid imides . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound involves the use of different cyclic or acyclic precursors, and the reaction conditions are reported in the literature . A new diazo derivative of a pyrrolidine-2,5-dione fused at position-3,4 to a dibenzobarrelene backbone has been prepared by coupling the previously reported N-arylsuccinimid precursor with aryldiazonium ion of aniline .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by the use of different synthetic strategies, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 232.28 . The compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Conversion to Maleimide
1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione is related to pyrrolidine-2,5-dione compounds which can be converted to maleimide through tosylation. This conversion is significant in organic synthesis and drug development. A study investigated the thermodynamics and kinetics of this reaction using density functional theory (DFT), highlighting the instability of tosylates of trans-3,4-dihydroxypyrrolidine-2,5-dione and their spontaneous conversion to maleimides (Yan et al., 2018).
Synthesis of Derivatives
Research has explored the synthesis of pyrrolidine-2,4-diones (tetramic acids) and derivatives by heating with water or nitromethane. This process yields various derivatives, including 4-hydroxy-3,4′-bi-Δ3-pyrrolinyl-2,2′-dione and 1- and 5-Methylpyrrolidine-2,4-diones (Mulholland et al., 1972).
Biological Agent Synthesis
A study reported the synthesis of a novel series of derivatives that included pyrrolidine-1-carbonyl components. These compounds were tested for in vitro anti-inflammatory activity, with some showing significant efficacy (Veeranna et al., 2022).
Novel Compound Synthesis and Bioactivity
The synthesis of novel pyrrolidine-2,4-dione derivatives was explored for their potential as anti-tumour agents. Some compounds exhibited good inhibition towards human placental aromatase and rat testicular 17 alpha-hydroxylase/17,20-lyase (Ahmed et al., 1995).
Inhibition of Glycolic Acid Oxidase
A series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, structurally related to pyrrolidine-2,5-dione, were studied as inhibitors of glycolic acid oxidase. These compounds demonstrated potent competitive inhibition, highlighting the significance of acidic functions on the 1H-pyrrole-2,5-dione nucleus (Rooney et al., 1983).
Mecanismo De Acción
While the specific mechanism of action for this compound is not explicitly mentioned in the search results, compounds with a similar pyrrolidine-2,5-dione scaffold have been evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .
Safety and Hazards
Direcciones Futuras
The future directions for this compound could involve further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, the design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the structure–activity relationship (SAR) of the studied compounds .
Propiedades
IUPAC Name |
1-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8(13-17)9-2-4-10(5-3-9)14-11(15)6-7-12(14)16/h2-5,17H,6-7H2,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIZFKYKTAKHKQ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2925045.png)
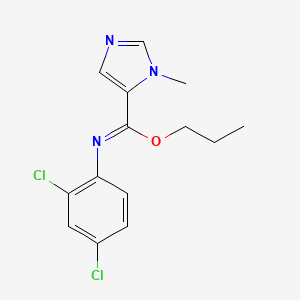
![1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2925048.png)
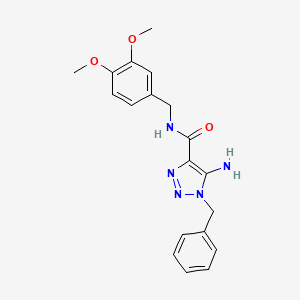
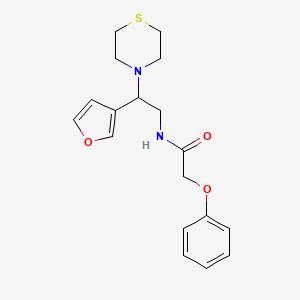
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2925053.png)
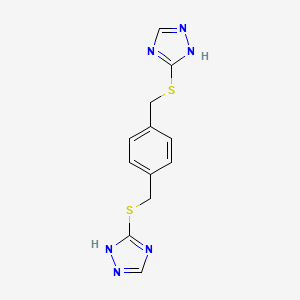
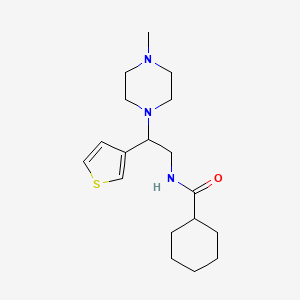
![2-(4-(isopropylthio)phenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2925058.png)
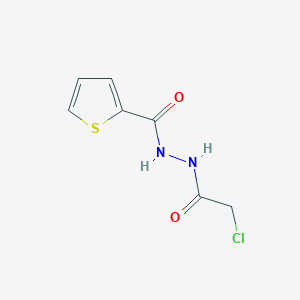
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylate](/img/structure/B2925062.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2925064.png)
